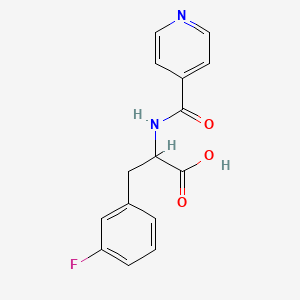

![molecular formula C20H25N3O2 B7548545 N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)

N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide, also known as AZD-4901, is a novel small molecule that has been developed as a selective antagonist of the histamine H4 receptor. This receptor is involved in a variety of physiological and pathological processes, including inflammation, allergy, and immune modulation. In recent years, the histamine H4 receptor has emerged as a promising therapeutic target for the treatment of various diseases, such as asthma, allergic rhinitis, and inflammatory bowel disease.

Mechanism of Action

The histamine H4 receptor is a G protein-coupled receptor that is expressed on various immune cells, such as mast cells, eosinophils, and T cells. Upon activation by histamine or other ligands, the H4 receptor stimulates intracellular signaling pathways that lead to the release of pro-inflammatory cytokines and chemokines, and the recruitment of immune cells to sites of inflammation. N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide acts as a selective antagonist of the H4 receptor, thereby inhibiting its activation and downstream signaling.

Biochemical and Physiological Effects

N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide has been shown to have potent and selective inhibitory effects on the histamine H4 receptor in vitro and in vivo. It has been demonstrated to reduce the recruitment of eosinophils and T cells to sites of inflammation, and to decrease the levels of pro-inflammatory cytokines and chemokines in various animal models. Moreover, N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide has been shown to attenuate the symptoms of asthma, atopic dermatitis, and allergic rhinitis in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide has several advantages as a research tool for studying the histamine H4 receptor and its role in inflammation and allergy. It is a highly selective antagonist of the H4 receptor, with minimal off-target effects. It is also orally bioavailable and has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide is its relatively low potency compared to other H4 receptor antagonists. This may limit its use in certain experimental settings where high doses are required.

Future Directions

There are several potential future directions for the development and application of N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide. One area of interest is the use of N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide as a therapeutic agent for the treatment of inflammatory and allergic diseases in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide in patients with asthma and atopic dermatitis. Another area of interest is the use of N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide as a research tool to further elucidate the role of the histamine H4 receptor in various physiological and pathological processes. This may lead to the identification of new therapeutic targets and the development of novel drugs for the treatment of inflammatory and allergic diseases.

Synthesis Methods

The synthesis of N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The key intermediate is a pyridine derivative, which is then functionalized with an azepane moiety and a methoxybenzamide group. The final compound is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide has been extensively studied in preclinical models of inflammation and allergy. It has been shown to effectively block the histamine H4 receptor and reduce the recruitment of immune cells to sites of inflammation. Moreover, N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide has demonstrated anti-inflammatory and anti-allergic effects in various animal models, including asthma, atopic dermatitis, and allergic rhinitis.

properties

IUPAC Name |

N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-25-18-9-7-17(8-10-18)20(24)22-15-16-6-11-19(21-14-16)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQCYFYYLYCCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[6-(Azepan-1-YL)pyridin-3-YL]methyl}-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

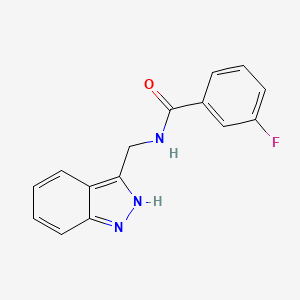

![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7548462.png)

![Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone](/img/structure/B7548481.png)

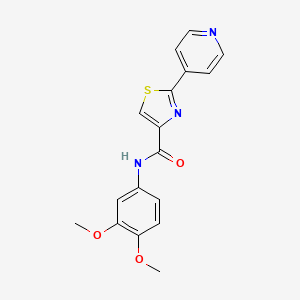

![1-pyrrolidinyl(4H-thieno[3,2-c]chromen-2-yl)methanone](/img/structure/B7548488.png)

![N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548500.png)

![N-(3-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548502.png)

![1-{[2-Methoxy-5-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B7548503.png)

![5-chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7548518.png)

![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide](/img/structure/B7548520.png)

![(5-bromo-2-furyl)(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B7548523.png)

![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)

![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)